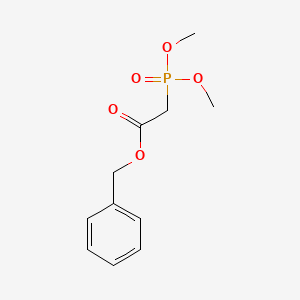

苄基二甲基膦酸乙酸酯

描述

Benzyl Dimethylphosphonoacetate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by their phosphorus-containing functional groups and have a wide range of applications in organic synthesis and catalysis. The papers provided discuss various aspects of related compounds, including their synthesis, reactivity, and potential applications in different chemical reactions.

Synthesis Analysis

The synthesis of related benzylphosphonate compounds involves several methods. For instance, acylphosphonates can be generated from acyl anion equivalents under the promotion of cyanide anion via phosphonate-phosphate rearrangement, which can then react with aldehydes to produce cross-benzoin products . Another synthesis approach involves the reaction of chloroboranes with lithiated benzyl-phosphine to produce a series of o-benzylphosphino-boranes . Additionally, alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates can be prepared from substituted benzaldehydes, benzyl carbamate, and phosphorus(III) chloride in acetic acid containing thionyl chloride followed by alcoholysis .

Molecular Structure Analysis

The molecular structure of benzylphosphonate compounds and their derivatives can be complex. For example, the structure of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes was probed using spectroscopic, crystallographic, and computational methods . The molecular structure of these compounds can significantly influence their reactivity and the outcomes of their reactions.

Chemical Reactions Analysis

Benzylphosphonate compounds participate in a variety of chemical reactions. Dimethyl benzoylphosphonate can serve as a benzoylation agent or undergo addition reactions to give substituted α-hydroxybenzylphosphonates . It can also participate in the Wittig-Horner reaction and react with hydroxylamine to produce benzonitrile . Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites have been studied, leading to the formation of benzofuran derivatives . Additionally, the interaction of salicylaldehydes with phosphonoacetates under Knoevenagel reaction conditions can yield coumarin-3-phosphonates and 1,2-benzoxaphosphorine-3-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylphosphonate compounds are influenced by their molecular structure. For instance, the steric bulk around the boron center and the Lewis acidity of the borane affect the activation barrier for H2 activation in o-benzylphosphino-boranes . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements, reflecting their crowded molecular structures . The thermal, mechanical, and dielectric properties of these compounds can also be studied to gain insights into their stability and potential applications .

科学研究应用

绿色植物生长刺激剂

苄基二甲基膦酸乙酸酯及其衍生物因其促进植物生长的潜力而被探索。一项研究表明,二甲基[1-(苄基-,2-苯乙基-) -4-羟基哌啶-4-基)]膦酸酯,其结构与苄基二甲基膦酸乙酸酯相似,显著刺激了春小麦茎和根的生长发育。这表明在提高作物产量方面具有潜在的农业应用 (Malmakova 等人,2019)。

有机合成中的催化剂

苄基二甲基膦酸乙酸酯在钯催化的苄基取代反应中起着至关重要的作用。一项研究发现,在钯催化剂存在下,苄基碳酸酯与二甲基膦酸酯反应,产生高收率的二甲基苄基膦酸酯,展示了其在有机合成过程中的重要性 (Makida 等人,2017)。

光化学研究

对苄基二甲基膦酸乙酸酯衍生物的光化学性质的研究揭示了紫外线照射下反应机理的见解。例如,研究了二甲基苄基亚磷酸酯,显示了光-Arbuzov 产物(如二甲基苄基膦酸酯)的形成,这对于理解光化学反应途径非常重要 (Ganapathy 等人,1999)。

安全和危害

未来方向

While specific future directions for Benzyl Dimethylphosphonoacetate are not available, research in the field of imidazole and benzimidazole bioactive heterocycles, which are structurally similar, suggests that there is increasing interest in this area. The development of imidazole- and benzimidazole-based drugs is an active and attractive topic of medicinal chemistry .

属性

IUPAC Name |

benzyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLGNJMIOVHLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378691 | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl Dimethylphosphonoacetate | |

CAS RN |

57443-18-2 | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Dimethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)